molecular formula C11H14N4O B2630437 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one CAS No. 1708251-28-8

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one

Cat. No. B2630437
M. Wt: 218.26
InChI Key: LJHIMIANOMOWQU-UHFFFAOYSA-N
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Description

The compound “5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one” does not have a specific description available in the search results .


Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one” are not available in the search results .

Scientific Research Applications

Antihistaminic Agents

Derivatives of the [1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one structure have been synthesized and evaluated for their potential as H1-antihistaminic agents. Specifically, a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones were shown to significantly protect animals from histamine-induced bronchospasm, with one derivative demonstrating more potency and less sedation compared to the reference standard, chlorpheniramine maleate (Alagarsamy et al., 2009).

Antimicrobial Activity

Several studies have synthesized and characterized derivatives of [1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one to evaluate their antimicrobial properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines showed promising antimicrobial activity against various microbial strains (El‐Kazak & Ibrahim, 2013). Another study synthesized and evaluated the antimicrobial activity of quinazolinones fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings, demonstrating significant antibacterial and antifungal activities (Pandey et al., 2009).

Chemical Synthesis and Characterization

Several studies have focused on the chemical synthesis of [1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one derivatives under various conditions. For instance, tetraheterocyclic benzimidazo[1,2-a]quinazolin-4(1H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one were synthesized under solvent-free conditions, demonstrating the versatility in synthetic methodologies for these compounds (Shaabani et al., 2006).

Nematicidal Evaluation

A study synthesized a new class of triazolo[4,3-c]quinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. These compounds showed significant activity against various bacterial and fungal strains as well as nematodes, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).

properties

IUPAC Name

5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHIMIANOMOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CCCC2)C3=NNC(=O)N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one

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